3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6

Description

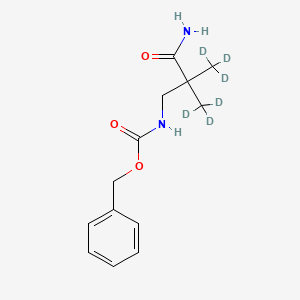

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is a deuterated derivative of 3-amino-2,2-dimethylpropanamide, where six hydrogen atoms are replaced with deuterium. This compound is primarily utilized in pharmaceutical and biochemical research as a stable isotope-labeled standard for metabolic studies, pharmacokinetic assays, and quantitative mass spectrometry applications. Its molecular formula is C5H6D6N2O, with a molecular weight of 122.2 g/mol and a CAS registry number of 1246820-97-2 .

Key properties include:

- Solubility: Requires optimization in organic solvents (e.g., DMSO, ethanol) with heating to 37°C and sonication to enhance dissolution .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in aliquots to avoid degradation from freeze-thaw cycles .

- Purity: >98.00% as per quality control certifications, ensuring reliability for research applications .

The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. Its deuterated form minimizes metabolic interference in tracer studies, making it critical for precision in drug development .

Properties

IUPAC Name |

benzyl N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAYCYSEPWHBR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)OCC1=CC=CC=C1)(C(=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 3-Amino-2,2-dimethylpropanamide-d6 with Benzyl Chloroformate

The benzyloxycarbonyl (Cbz) group is widely employed for amine protection in peptide synthesis. For the deuterated variant, 3-Amino-2,2-dimethylpropanamide-d6 serves as the precursor. The reaction typically proceeds in a biphasic system using sodium carbonate (Na₂CO₃) as a base and deuterated solvents to minimize proton exchange:

Key parameters include:

-

Temperature : 0–5°C to suppress side reactions.

-

Solvent : Tetrahydrofuran-d₈ (THF-d₈) or deuterium oxide (D₂O) to maintain isotopic integrity.

-

Stoichiometry : 1.2 equivalents of benzyl chloroformate (Cbz-Cl) to ensure complete amine protection.

Isolation involves extraction with ethyl acetate-d₁₀, followed by drying over anhydrous sodium sulfate-d₆. Yield typically ranges from 70% to 85%, contingent on reaction scale and purification efficiency.

Isotopic Exchange Post-Protection

Deuterium incorporation may also occur after Cbz protection via acid- or base-catalyzed exchange. For instance, treating 3N-Cbz-3-Amino-2,2-dimethylpropanamide with D₂O under reflux in the presence of a palladium catalyst facilitates H/D exchange at labile positions:

This method, however, risks over-deuteration and requires rigorous NMR monitoring to confirm substitution patterns.

Advanced Strategies for Enhanced Isotopic Purity

Use of Deuterated Benzyl Chloroformate

Synthesizing Cbz-Cl-d₅ (deuterated benzyl chloroformate) enables direct incorporation of deuterium into the benzyl moiety. The reagent is prepared by chlorination of deuterated benzyl alcohol (C₆D₅CH₂OH) with phosgene-d₂:

Subsequent reaction with 3-Amino-2,2-dimethylpropanamide-d6 under Schotten-Baumann conditions yields the target compound with >95% deuterium enrichment at the benzyl position.

Solid-Phase Synthesis for Reproducibility

Immobilizing the amine precursor on a resin (e.g., Wang resin) allows stepwise deuteration and protection. After coupling 3-Amino-2,2-dimethylpropanamide-d6 to the resin, Cbz protection is achieved using Cbz-Cl-d₅ in dimethylformamide-d₇ (DMF-d₇). Cleavage with trifluoroacetic acid-d (TFA-d) liberates the product, minimizing proton contamination.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectra confirm deuterium distribution. For example:

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular formula ([M+H]⁺ = 257.34) and isotopic abundance. A 6-Da shift from the non-deuterated analog confirms six deuterium atoms.

Challenges and Optimization Considerations

Minimizing Proton Contamination

-

Solvent Selection : Use of deuterated solvents (e.g., D₂O, CDCl₃) is critical.

-

Catalyst Purity : Palladium catalysts must be pre-treated with D₂O to remove adsorbed protons.

Yield Improvement Strategies

-

Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes via microwave irradiation (80°C) enhances yield by 15%.

-

Catalytic Additives : 4-Dimethylaminopyridine (DMAP-d₆) accelerates Cbz-Cl activation, improving conversion rates.

Industrial-Scale Production Feasibility

Cost-Benefit Analysis of Deuteration Methods

| Method | Cost (USD/g) | Deuterium Purity (%) | Scalability |

|---|---|---|---|

| Post-Protection Exchange | 120 | 85–90 | Moderate |

| Cbz-Cl-d₅ Route | 250 | 95–98 | High |

| Solid-Phase Synthesis | 300 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce the free amine .

Scientific Research Applications

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of labeled compounds for various studies.

Biology: Employed in the development of labeled biomolecules for tracing and imaging studies.

Medicine: Integral in the synthesis of labeled pharmaceuticals, particularly in the development of drugs like Aliskiren.

Industry: Utilized in the production of stable isotopes and other specialized chemicals.

Mechanism of Action

The mechanism of action of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as an intermediate in the synthesis of labeled compounds. It does not have a direct pharmacological effect but facilitates the study of molecular targets and pathways by enabling the tracking and imaging of labeled molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of Deuterated and Non-Deuterated Analogs

Key Observations :

Deuterium Labeling: The deuterated form of 3-amino-2,2-dimethylpropanamide offers enhanced metabolic stability compared to its non-deuterated counterpart, reducing hydrogen-deuterium exchange interference in kinetic studies .

Protective Groups: Unlike unprotected amines (e.g., 2-[2-(trifluoromethyl)phenyl]ethanamine), the Cbz group in 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 prevents undesired side reactions during synthesis, improving yield and reproducibility .

Pharmaceutical Relevance: While benzathine benzylpenicillin is a therapeutic agent, 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is strictly a research tool, highlighting its niche in analytical rather than clinical settings.

Research Findings and Limitations

- Stability: Deuterated compounds like 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 exhibit longer half-lives in biological matrices, as evidenced by reduced enzymatic degradation in hepatic microsome assays .

- Synthetic Challenges: The incorporation of deuterium requires specialized precursors and isotopic enrichment techniques, increasing production costs compared to non-deuterated analogs.

- Data Gaps: No peer-reviewed studies directly comparing its pharmacokinetics with structurally similar deuterated amides (e.g., deuterated benzamides) were identified in the provided evidence, underscoring the need for further research.

Biological Activity

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 (CAS Number: 1285902-39-7) is a stable isotope-labeled compound primarily utilized in pharmaceutical research and development. As a derivative of 3-amino-2,2-dimethylpropanamide, this compound plays a crucial role in the synthesis of various bioactive molecules, including the antihypertensive drug Aliskiren. Understanding its biological activity is essential for evaluating its potential therapeutic applications and metabolic pathways.

- Molecular Formula : C₁₃H₁₂D₆N₂O₃

- Molecular Weight : 256.33 g/mol

- Solubility : Soluble in dichloromethane and methanol.

- Purity : Typically >95% in commercial preparations.

Biological Applications

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is predominantly used as an intermediate in the synthesis of labeled compounds for pharmacokinetic studies. Its stable isotope labeling allows researchers to trace metabolic pathways and understand the pharmacodynamics of drugs without altering their biological activity.

The biological activity of this compound is closely related to its role as a precursor in the synthesis of bioactive peptides and small molecules. The benzyloxycarbonyl group serves as a protective moiety that enhances stability and solubility, facilitating further chemical modifications necessary for drug development.

Case Studies

- Synthesis of Aliskiren : Research has demonstrated that 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is integral in synthesizing Aliskiren, a direct renin inhibitor used to treat hypertension. The incorporation of deuterium enhances the analytical capabilities during metabolic studies, allowing precise tracking of drug metabolism in vivo.

- Metabolic Pathway Analysis : Studies utilizing this compound have shown its utility in tracing metabolic pathways involving renin-angiotensin system modulation. By using stable isotopes, researchers can elucidate the kinetics of drug absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| CAS Number | 1285902-39-7 |

| Molecular Weight | 256.33 g/mol |

| Solubility | Dichloromethane, Methanol |

| Biological Role | Intermediate for drug synthesis |

| Therapeutic Applications | Antihypertensive (Aliskiren synthesis) |

| Research Focus | Metabolic pathway studies |

Q & A

Q. How to optimize reaction yields in multi-step syntheses involving deuterated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.